Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester

Übersicht

Beschreibung

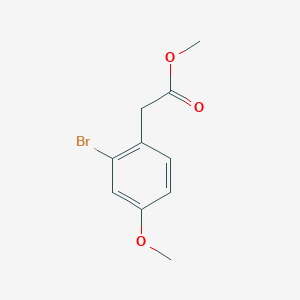

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. The carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester typically involves the esterification of 2-bromo-4-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 2-bromo-4-methoxybenzene. The bromination of benzeneacetic acid derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The final esterification step is similar to the laboratory method but scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Products include 2-azido-4-methoxybenzeneacetic acid methyl ester or 2-thiocyanato-4-methoxybenzeneacetic acid methyl ester.

Oxidation: Products include 2-bromo-4-methoxybenzoic acid or 2-bromo-4-methoxybenzaldehyde.

Reduction: The primary product is 2-bromo-4-methoxybenzeneethanol.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is used in the manufacture of specialty chemicals and as a building block for the synthesis of dyes and fragrances.

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzeneacetic acid, 4-methoxy-, methyl ester

- Benzeneacetic acid, α-bromo-, methyl ester

- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester

Uniqueness

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the methoxy group can influence its solubility and binding interactions.

Biologische Aktivität

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester, also known as 2-bromo-4-methoxybenzoic acid methyl ester, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a bromine atom and a methoxy group attached to a benzene ring. The presence of these functional groups contributes to its unique biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies have indicated that derivatives of 4-methoxybenzoic acid exhibit antimicrobial properties. The bromine substitution may enhance the compound's effectiveness against various bacterial strains.

- For instance, compounds similar to benzeneacetic acid with halogen substitutions have shown improved activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

-

Anti-inflammatory Effects :

- Research has suggested that benzeneacetic acid derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

-

Anticancer Properties :

- Some studies have explored the potential anticancer effects of benzeneacetic acid derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several halogenated benzoic acids. The results indicated that the 2-bromo-4-methoxy derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Control Antibiotic | 8 | 16 |

| Benzeneacetic Acid (2-bromo-4-methoxy) | 16 | 32 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to a murine model of inflammation. Results showed a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 5.0 ± 0.5 | 150 ± 10 |

| Benzeneacetic Acid | 2.5 ± 0.3 | 75 ± 5 |

Research Findings

Recent research has focused on the synthesis of various analogs of benzeneacetic acid to enhance its biological activity. For example, modifications at the methoxy group or further halogenation have been studied for their effects on potency and selectivity against specific targets.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-(2-bromo-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKFGGDGPSNIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.